N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine
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Overview
Description
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine is a chemical compound that belongs to the family of squaramides Squaramides are known for their unique structural properties, which include a rigid cyclobutene ring with two carbonyl groups and two NH hydrogen-bond donors
Preparation Methods
The synthesis of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine typically involves the reaction of squaric acid derivatives with glycine residues. The reaction conditions often require the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine involves its ability to form strong hydrogen bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the stabilization of protein structures. The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key regulatory proteins and enzymes in various biological processes .
Comparison with Similar Compounds
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine can be compared with other squaramide derivatives, such as:
N-(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)glycylglycylglycine: Similar in structure but with an ethoxy group instead of a methoxy group.
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)alanine: Contains an alanine residue instead of glycine residues.
N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)proline: Contains a proline residue, which introduces a different conformational rigidity.
These similar compounds highlight the versatility of squaramides and their potential for modification to achieve desired chemical and biological properties.
Properties
CAS No. |
918427-56-2 |
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Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-methoxy-3,4-dioxocyclobuten-1-yl)amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H13N3O7/c1-21-11-8(9(19)10(11)20)14-3-6(16)12-2-5(15)13-4-7(17)18/h14H,2-4H2,1H3,(H,12,16)(H,13,15)(H,17,18) |
InChI Key |
NQVMPFUSFPETTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C1=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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